molecular formula C13H19Cl2F3N2O B1377384 N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride CAS No. 1427379-68-7

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride

Cat. No.: B1377384
CAS No.: 1427379-68-7
M. Wt: 347.2 g/mol
InChI Key: BHJNBXHYUJWTTF-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The compound's structure incorporates two privileged motifs: a morpholine ring and a trifluoromethyl-substituted aniline. The morpholine group is commonly employed to enhance aqueous solubility and influence the pharmacodynamic properties of lead molecules. The trifluoromethyl group, a prevalent bioisostere, can improve metabolic stability, membrane permeability, and binding affinity. As a dihydrochloride salt, this form of the compound offers improved handling characteristics and solubility in various aqueous experimental buffers compared to its freebase counterpart. Researchers utilize this material primarily as a versatile synthetic intermediate in the exploration and development of novel bioactive compounds, particularly for constructing molecular libraries and optimizing lead candidates for potency and selectivity. Its application is fundamental for investigating structure-activity relationships (SAR) in early-stage discovery projects. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O.2ClH/c14-13(15,16)11-2-1-3-12(10-11)17-4-5-18-6-8-19-9-7-18;;/h1-3,10,17H,4-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJNBXHYUJWTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloroethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and filtration to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₉Cl₂F₃N₂O
  • Molecular Weight : 347.20 g/mol
  • CAS Number : 1427379-68-7

The compound's structure allows it to exhibit distinctive chemical behaviors, particularly in reactions involving oxidation, reduction, and substitution. These properties are critical for its applications in various research domains.

Pharmaceutical Research

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride has been studied for its potential biological activities, particularly as a pharmacological agent. It has shown promise in:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially leading to therapeutic applications.
  • Receptor Binding Studies : Its ability to modulate receptor activity makes it a candidate for drug development targeting various diseases.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of derivatives synthesized from it.

Material Science

The compound has been utilized in polymer chemistry, particularly in the development of hydrogels with stimuli-responsive properties. These materials can be engineered to respond to environmental changes, making them suitable for applications in drug delivery systems and environmental remediation.

Case Study 1: Polymer Chemistry Applications

Research has demonstrated that this compound can be copolymerized with poly(ethylene oxide)-based cross-linkers to form hydrogels. These hydrogels exhibited high gel fractions (up to 99%) and were capable of selectively removing lead ions from aqueous solutions through ion exchange mechanisms, as confirmed by ICP-MS measurements.

Studies focusing on the biological activities of this compound have indicated its potential as an anticonvulsant agent. Although specific mechanisms remain under investigation, initial findings suggest that it may interact with GABAergic pathways, which are crucial in managing seizure disorders .

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with other morpholine- and trifluoromethyl-containing intermediates in pharmaceutical synthesis. Below is a comparative analysis:

Compound Key Features Role in Synthesis Reference
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride Morpholine-ethyl linker, trifluoromethyl-aniline, dihydrochloride salt Likely intermediate for bioactive molecules; salt form aids solubility.
4-(2-Chloroethyl)morpholine hydrochloride (EP 4,374,877 A2) Morpholine-ethyl linker, chloride substituent, hydrochloride salt Intermediate in synthesizing pyrrolopyridazine carboxamide derivatives.
1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl... (EP 4,374,877) Morpholine-ethoxy linker, trifluoromethyl-anilino group, carboxylic acid Precursor for cyclopentane-carboxylic acid derivatives with potential kinase inhibition activity.

Key Observations:

  • Morpholine Linkers : All compounds incorporate morpholine-derived groups, which enhance solubility and bioavailability. The ethyl or ethoxy linkers provide spatial flexibility for target binding.
  • Trifluoromethyl Groups : Present in the target compound and Example 329 from EP 4,374,877 A2, these groups improve metabolic stability and hydrophobic interactions in drug-receptor binding .
  • Salt Forms : Hydrochloride/dihydrochloride salts are common in intermediates to ensure stability and solubility during synthesis and formulation .

Pharmacological Potential (Inferred)

While direct data on the target compound’s bioactivity is absent, structurally related compounds in EP 4,374,877 A2 demonstrate roles in modulating enzymatic activity. For example:

  • Example 329 : Targets kinase pathways, leveraging trifluoromethyl-aniline for binding affinity .
  • Example in : Designed for kinase inhibition, suggesting the trifluoromethyl-morpholine scaffold’s versatility in drug design .

Biological Activity

N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. The presence of both a morpholine ring and a trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉Cl₂F₃N₂O
  • Molecular Weight : Approximately 299.14 g/mol
  • CAS Number : 1427379-68-7

The compound's structure includes a morpholine moiety, which is known for its ability to interact with various biological targets, and a trifluoromethyl group that increases membrane permeability.

The mechanism of action for this compound is not fully elucidated, but it is believed to involve interactions with specific enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the morpholine ring may modulate the activity of various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values indicating potent cytotoxic effects .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes involved in disease pathways, particularly in inflammatory responses. This suggests its utility in developing anti-inflammatory therapies .
  • Pharmacological Potential : There are indications that this compound could be explored for anticonvulsant properties, although detailed mechanisms remain to be clarified .

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study Focus Findings
Anticancer ActivityExhibited cytotoxicity against MCF-7 and U-937 cell lines with IC50 values in micromolar range .
Enzyme InteractionPotential inhibition of key enzymes involved in inflammatory pathways .
Mechanism ExplorationOngoing investigations into its interaction with JAK pathways .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant apoptosis induction at varying concentrations, supporting its potential as an anticancer agent.
  • In Vivo Studies : Further research is required to assess the pharmacokinetics and bioavailability of this compound in animal models to understand its therapeutic window and safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-(trifluoromethyl)aniline with 2-(morpholin-4-yl)ethyl chloride in the presence of a base like triethylamine (TEA) in dimethylformamide (DMF) at 0–5°C. Post-reaction, the product is precipitated, filtered, and crystallized from ethanol for purification . Similar protocols for morpholine-containing analogs emphasize controlled addition of reagents and inert atmospheres to avoid side reactions .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

  • Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95%) .
  • NMR : 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm proton environments and morpholine/trifluoromethyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₁₃H₁₇Cl₂F₃N₂O: 353.29 g/mol) .

Q. How can researchers verify the compound’s stability under experimental storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and FT-IR to detect hydrolytic or oxidative byproducts. Store in amber vials at -20°C under nitrogen to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve ambiguities in bond lengths/angles (e.g., morpholine ring conformation vs. aniline plane) .
  • DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures to validate electronic environments .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals, particularly for ethyl-morpholine and trifluoromethyl-aniline moieties .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., kinases or GPCRs) from the PDB. Parameterize the compound’s partial charges via AM1-BCC.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on morpholine’s hydrogen-bonding and trifluoromethyl’s hydrophobic interactions .

Q. What experimental designs assess the compound’s dual inhibitory activity (e.g., enzyme inhibition)?

  • Methodology :

  • In Vitro Assays : Test against acetylcholinesterase (AChE) and monoamine oxidase (MAO) using Ellman’s method (AChE) and fluorometric MAO kits. Include positive controls (e.g., donepezil for AChE) and calculate IC₅₀ values .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/uncompetitive) .

Q. How can researchers optimize reaction yields while minimizing impurities?

  • Methodology :

  • DoE Approach : Vary temperature, solvent (DMF vs. THF), and stoichiometry using a 3-factor Box-Behnken design. Monitor intermediates via TLC and isolate impurities (e.g., unreacted aniline) via flash chromatography .
  • Scale-Up Considerations : Use continuous flow reactors for improved heat/mass transfer and reduced byproduct formation .

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